(4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-diphenylphosphoryl-4-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-2-17-13-15-20(16-14-17)22(21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKDSPENQGMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720275 | |
| Record name | (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47182-95-6 | |
| Record name | (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, also known as (4-vinylphenyl)diphenylphosphine oxide, can be achieved through several established routes, with the elucidation of their reaction mechanisms being key to process optimization.
One prevalent method involves the reaction of diphenylphosphinic chloride with a vinyl-substituted Grignard reagent, such as vinylmagnesium bromide. researchgate.netsci-hub.senih.gov The mechanism for this pathway is a classic nucleophilic substitution at the phosphorus center. The highly polarized carbon-magnesium bond of the Grignard reagent facilitates a nucleophilic attack on the electrophilic phosphorus atom of the phosphinic chloride, leading to the displacement of the chloride ion and the formation of the C-P bond.
Another significant pathway is the palladium-catalyzed Hirao cross-coupling reaction, which couples diphenylphosphine (B32561) oxide with an aryl halide like 4-bromostyrene. nih.gov The catalytic cycle is generally understood to proceed through several key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 4-bromostyrene.
Transmetalation/Deprotonation: The diphenylphosphine oxide coordinates to the palladium center, followed by deprotonation by a base to form a palladium-phosphide complex.
Reductive Elimination: The final C-P bond is formed as the desired product, (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, is eliminated from the complex, regenerating the palladium(0) catalyst.
Oxidation of the corresponding phosphine (B1218219), (4-vinylphenyl)diphenylphosphine, represents a third synthetic route. nih.gov The mechanism involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom on an oxidizing agent, such as hydrogen peroxide, leading to the formation of the phosphine oxide.
Green Chemistry Principles and Sustainable Synthesis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane
The application of green chemistry principles to the synthesis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane aims to reduce the environmental impact of the manufacturing process. jocpr.comresearchgate.net This involves developing methodologies that are safer, more energy-efficient, and generate less waste.
Solvent-Free or Low-Solvent Methodologies
A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. For reactions involving phosphine oxides, several innovative low-solvent or solvent-free approaches have been developed.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful technique. rsc.org This method can enable reactions between solid reactants in the absence of a solvent, often with faster reaction times and high efficiency. rsc.org For instance, the deoxygenation of phosphine oxides to phosphines has been successfully demonstrated under solvent-free mechanochemical conditions. rsc.org Similarly, catalyst- and solvent-free additions of secondary phosphine oxides to ketones have been reported, showcasing the potential for these techniques in C-P bond formation. organic-chemistry.org The synthesis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane could potentially be adapted to these solventless conditions, particularly in the coupling steps.
Another approach involves using greener, non-volatile solvents like ionic liquids or employing techniques such as ultrasonic irradiation, which can enhance reaction rates and reduce the need for harsh conditions. ekb.eg
Atom Economy and Efficiency in Synthetic Transformations
Atom economy, a concept introduced by Barry Trost, is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.netwikipedia.org Reactions with high atom economy are inherently less wasteful. jocpr.comnih.gov
When evaluating the synthesis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, different pathways exhibit varying levels of atom economy.
| Synthetic Pathway | Reactants | Desired Product | Byproducts | Atom Economy |
| Grignard Reaction | Diphenylphosphinic chloride + Vinylmagnesium bromide | (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | MgClBr | Moderate |
| Hirao Coupling | Diphenylphosphine oxide + 4-Bromostyrene + Base | (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | HBr salt | High (catalytic) |
| Wittig Reaction | (Not a direct synthesis, but produces phosphine oxides as byproducts) | Olefin | Triphenylphosphine (B44618) oxide | Poor (for the olefin) |
As illustrated in the table, catalytic reactions like the Hirao coupling generally offer superior atom economy compared to stoichiometric methods like the Grignard reaction, which generates salt byproducts. nih.gov While the Wittig reaction is famous for producing olefins, it is a classic example of poor atom economy because a full equivalent of phosphine oxide is generated as waste. wikipedia.org Therefore, designing syntheses that avoid such stoichiometric reagents is a key goal. Addition reactions, where two or more molecules combine to form a single larger one, are ideal as they have the potential for 100% atom economy. nih.gov The development of catalytic addition or direct coupling methods is therefore a primary focus for the sustainable synthesis of this and other related organophosphorus compounds.
Advanced Spectroscopic and Structural Characterization of 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane," a combination of one-dimensional (¹H, ¹³C, and ³¹P) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants
Expected ¹H NMR Spectral Characteristics:
The ¹H NMR spectrum is anticipated to show distinct signals for the vinyl, phenyl, and ethenylphenyl protons.
Vinyl Protons: The protons of the ethenyl (-CH=CH₂) group would likely appear as a complex multiplet in the olefinic region of the spectrum.
Aromatic Protons: The protons on the two phenyl rings directly attached to the phosphorus atom would exhibit complex multiplets in the aromatic region. The protons of the 4-ethenylphenyl group would also resonate in this region, with splitting patterns influenced by their substitution and coupling to the phosphorus atom.
Expected ¹³C NMR Spectral Characteristics:
The ¹³C NMR spectrum would provide information on all unique carbon environments in the molecule.
Vinyl Carbons: Two distinct signals would be expected for the sp² hybridized carbons of the ethenyl group.
Aromatic Carbons: The phenyl and ethenylphenyl rings would display a series of signals in the aromatic region. The carbon atoms directly bonded to the phosphorus atom would show characteristic splitting due to one-bond carbon-phosphorus coupling (¹J_C-P).
Expected ³¹P NMR Spectral Characteristics:
The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane," a single resonance is expected, and its chemical shift would be indicative of a pentavalent phosphine (B1218219) oxide. For comparison, the ³¹P NMR chemical shift for (E)-diphenyl(styryl)phosphine oxide has been reported to be δ 22.4 ppm.
Table 1: Predicted NMR Data for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (Vinyl) | 5.0 - 7.0 | m | |
| ¹H (Aromatic) | 7.0 - 8.0 | m | |
| ¹³C (Vinyl) | 110 - 140 | d | |
| ¹³C (Aromatic) | 120 - 140 | m, d (J_C-P) | |
| ³¹P | ~ 20 - 30 | s |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively establish the connectivity of atoms in "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane," two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the vinyl and aromatic spin systems.
HSQC: This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of the carbon skeleton.
HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between the different structural fragments of the molecule, such as linking the vinyl group to the correct position on the phenyl ring and confirming the attachment of the phenyl rings to the phosphorus atom.
As of this writing, no specific 2D NMR data for "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" has been found in the public domain.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
The molecular formula of "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" is C₂₀H₁₇OP, which corresponds to a molecular weight of 316.32 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
While a detailed experimental mass spectrum and fragmentation analysis for this specific compound are not available, the mass spectrum of the related (E)-diphenyl(styryl)phosphine oxide shows a molecular ion (M+) peak at m/z 310.1, which corresponds to its different molecular formula. The fragmentation of "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" under electron ionization (EI) would likely involve characteristic losses of phenyl, vinyl, and other small fragments from the molecular ion.
Table 2: Predicted Molecular Mass and Key Fragments for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane
| Species | Formula | Predicted m/z |
| Molecular Ion [M]⁺ | C₂₀H₁₇OP⁺ | 316.10 |
| [M - C₆H₅]⁺ | C₁₄H₁₂OP⁺ | 239.06 |
| [M - C₈H₇]⁺ | C₁₂H₁₀OP⁺ | 213.05 |
| [P(O)(C₆H₅)₂]⁺ | C₁₂H₁₀OP⁺ | 201.04 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly characteristic and can be used to identify the presence of specific functional groups.
For "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane," the IR and Raman spectra would be expected to show characteristic bands for:
P=O stretching: A strong absorption band in the IR spectrum, typically in the region of 1150-1200 cm⁻¹, is characteristic of the phosphoryl group.
C=C stretching: Bands corresponding to the vinyl group and the aromatic rings would be observed in the 1450-1650 cm⁻¹ region.
C-H stretching: Aromatic and vinyl C-H stretching vibrations would appear above 3000 cm⁻¹.
P-C stretching: Vibrations associated with the phosphorus-carbon bonds would also be present.
A detailed analysis of the vibrational spectra would require experimental data, which is not currently available in the literature for this specific compound.
Electronic Absorption and Fluorescence Spectroscopy (if applicable)
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The presence of extended conjugation involving the phenyl rings and the vinyl group in "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" suggests that it may exhibit absorption in the ultraviolet-visible region.
The specific wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε) would depend on the extent of the π-conjugated system. Similarly, if the molecule is fluorescent, its emission spectrum would provide information about the excited state properties.
No experimental electronic absorption or fluorescence data for "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" has been reported in the available scientific literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.
A successful crystallographic analysis of "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" would confirm the tetrahedral geometry around the phosphorus atom and provide detailed conformational information about the orientation of the phenyl and ethenylphenyl groups.
To date, the single-crystal X-ray structure of "(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane" has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. For a molecule like (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, which possesses aromatic rings and a polar phosphine oxide group, one would anticipate a complex interplay of forces dictating its solid-state architecture.
In the absence of a determined crystal structure for this specific compound, a prospective analysis would focus on identifying potential intermolecular interactions such as:
Van der Waals Forces: These non-specific attractive and repulsive forces are fundamental to the packing of all molecules.
Dipole-Dipole Interactions: The highly polar P=O bond in the phosphine oxide moiety would be a primary site for strong dipole-dipole interactions, significantly influencing the orientation of molecules within the crystal lattice.
C-H···π Interactions: The hydrogen atoms on the phenyl and ethenyl groups can interact with the π-systems of neighboring aromatic rings.
C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the hydrogen atoms of the phenyl or ethenyl groups and the oxygen atom of the phosphine oxide group on an adjacent molecule.
To definitively characterize these interactions, single-crystal X-ray diffraction analysis would be required. This technique would provide precise atomic coordinates, allowing for the detailed measurement of intermolecular distances and angles, and the subsequent identification and quantification of the interactions at play. A summary of expected bond types and their typical lengths is provided in Table 1.
Table 1: Anticipated Intermolecular Interactions and Typical Bond Lengths
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |
| C-H···π | C-H (Aromatic/Vinyl) | Phenyl Ring | 2.5 - 2.9 (H to ring centroid) |
This table is illustrative and based on general principles of intermolecular interactions in related organic compounds. Specific values for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane would require experimental determination.
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state refers to the specific three-dimensional arrangement of its atoms. For (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, key conformational parameters would include the torsion angles between the phenyl rings and the phosphorus atom, as well as the orientation of the 4-ethenylphenyl group relative to the diphenylphosphine (B32561) oxide core.
The phosphorus atom in triphenylphosphine (B44618) oxides typically adopts a distorted tetrahedral geometry. The conformation of the three aryl groups is often described as a "propeller" arrangement, characterized by the torsion angles around the P-C bonds. The specific values of these angles are influenced by a balance between intramolecular steric hindrance and the optimization of intermolecular packing forces.
Without a crystal structure, a detailed conformational analysis is not possible. However, computational modeling, using techniques such as Density Functional Theory (DFT), could provide theoretical predictions of the most stable conformations in the gas phase or in a simulated crystalline environment. These theoretical models would need to be validated against experimental data from X-ray crystallography. Table 2 outlines the key dihedral angles that would be of interest in a conformational study.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 |
|---|---|---|---|---|
| Phenyl Ring 1 Orientation | C(ipso) | P | C(ipso) | C(ortho) |
| Phenyl Ring 2 Orientation | C(ipso) | P | C(ipso) | C(ortho) |
| 4-Ethenylphenyl Orientation | C(ipso) | P | C(ipso) | C(ortho) |
The atom designations are generic and would be specifically assigned based on a determined crystal structure.
Chromatographic Separation and Purity Assessment Methodologies
The separation and assessment of purity for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane would likely employ high-performance liquid chromatography (HPLC), a standard technique for non-volatile, thermally stable organic compounds.
A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
Key parameters for method development would include:
Column Chemistry: A C18 or phenyl-hexyl column would likely provide good retention and selectivity for this aromatic phosphine oxide.
Mobile Phase Composition: A gradient elution, starting with a higher proportion of water and increasing the organic solvent content, would be effective for separating compounds with a range of polarities.
Detector: A UV detector would be suitable, as the aromatic rings of the molecule will absorb UV light, typically in the range of 220-280 nm.
Flow Rate and Temperature: These would be optimized to achieve good peak shape and resolution within a reasonable analysis time.
Purity assessment would involve quantifying the area of the main peak corresponding to (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane relative to the total area of all peaks in the chromatogram. The identity of the main peak would be confirmed by techniques such as mass spectrometry (MS) coupled to the HPLC system (LC-MS). Table 3 provides a hypothetical set of HPLC parameters that could serve as a starting point for method development.
Table 3: Hypothetical HPLC Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These parameters are illustrative and would require experimental optimization for the specific analysis of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane.
Role of 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane in Catalysis and Ligand Design
Design Principles for Phosphorus-Based Ligands in Transition Metal Catalysis
Phosphorus(III) compounds, particularly phosphines, are among the most important classes of ligands in transition metal catalysis. Their effectiveness stems from the ability to fine-tune the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.
The key design principles revolve around two main factors:
Steric Effects: The size of the substituents on the phosphorus atom dictates the steric environment around the metal center. Bulky phosphine (B1218219) ligands can promote the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. They can also influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the metal center. The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom modulates the electron density at the metal center. Electron-rich phosphines, typically those with alkyl substituents, enhance the electron density on the metal, which can facilitate oxidative addition steps in a catalytic cycle. Conversely, electron-poor phosphines, such as those with aryl or electron-withdrawing groups, can promote reductive elimination. The electronic properties of phosphines are often quantified by measuring the CO stretching frequency in their corresponding nickel or rhodium carbonyl complexes.
The ability to independently vary these steric and electronic parameters allows for the rational design of ligands tailored for specific catalytic applications.
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane as a Ligand Precursor
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is primarily utilized as a precursor to (4-vinylphenyl)diphenylphosphine, a trivalent phosphine ligand. This transformation is typically achieved through reduction of the phosphine oxide using various reducing agents, such as silanes. The resulting (4-vinylphenyl)diphenylphosphine combines the desirable electronic and steric properties of a triarylphosphine with a reactive vinyl group. This vinyl moiety is the key to its utility as a ligand precursor, allowing for its incorporation into polymeric structures.
By copolymerizing (4-vinylphenyl)diphenylphosphine with monomers like styrene (B11656), a polymer-supported phosphine ligand, poly(4-diphenylphosphinostyrene), is created. This immobilization of the phosphine ligand onto a polymer backbone offers several advantages in catalysis, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often improved catalyst stability.
Coordination Chemistry with Transition Metals
The coordination chemistry of the active ligand, (4-vinylphenyl)diphenylphosphine, with transition metals is analogous to that of triphenylphosphine (B44618). The phosphorus atom coordinates to the metal center through its lone pair of electrons, forming a metal-phosphorus bond. The diphenylphosphino group provides steric bulk and electronic properties similar to other triarylphosphines.
When immobilized on a polymer support, the phosphine moieties can coordinate to transition metals, such as palladium, to form polymer-supported metal complexes. The loading of the phosphine groups on the polymer and the degree of cross-linking can influence the coordination environment of the metal. For instance, at low phosphine loadings, monoligated metal species may be favored, while at higher loadings, bis-ligated species can form.
The vinyl group of the monomeric ligand can also participate in coordination to the metal center, particularly in low-valent metal complexes, acting as a hemilabile ligand. However, in the context of its use as a precursor for supported catalysts, the primary role of the vinyl group is polymerization.
Stability and Reactivity of Metal-Ligand Complexes
The stability of metal complexes formed with (4-vinylphenyl)diphenylphosphine is generally comparable to that of complexes with other triarylphosphines. The metal-phosphorus bond is typically strong and stable under a variety of reaction conditions.
For polymer-supported catalysts derived from this ligand precursor, the stability can be significantly enhanced. The polymer matrix can prevent the aggregation of metal nanoparticles and reduce metal leaching into the product solution. This increased stability is a major driver for the use of such supported systems, particularly in industrial applications where catalyst longevity and product purity are critical.
The reactivity of these complexes is governed by the principles outlined in section 4.1. The electronic and steric environment provided by the diphenylphosphino groups influences the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The polymer support can also impact reactivity by influencing the accessibility of the catalytic sites to the substrates.
Applications in Homogeneous Catalysis
Catalysts derived from (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, particularly in their polymer-supported form, have found widespread application in various homogeneous catalytic reactions. The ability to easily recover and reuse these catalysts makes them highly attractive for sustainable chemical synthesis.
Hydrogenation and Hydrosilylation Reactions
While less common than their application in cross-coupling reactions, rhodium and ruthenium complexes supported on phosphinated polystyrene have been investigated for hydrogenation reactions. These catalysts can be effective for the reduction of alkenes under mild conditions. The polymer support can influence the activity and selectivity of the catalyst. For instance, rhodium complexes supported on phosphine-functionalized polystyrene have been used for the hydrogenation of 1-hexene.
Platinum and rhodium complexes are commonly used for hydrosilylation, the addition of a Si-H bond across a double or triple bond. While specific data for catalysts derived from (4-vinylphenyl)diphenylphosphine in hydrosilylation are not extensively reported, phosphine-ligated platinum and rhodium complexes are known to be active catalysts for this transformation. The electronic properties of the phosphine ligand can influence the rate and selectivity of the reaction.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
The most significant application of catalysts derived from (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is in palladium-catalyzed cross-coupling reactions. The polymer-supported palladium catalysts exhibit high activity and stability in these transformations.
Heck Reaction: This reaction couples an unsaturated halide with an alkene. Polystyrene-supported palladium-phosphine catalysts have demonstrated high efficiency in the Heck reaction of aryl bromides and iodides with alkenes like styrene and acrylates.
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. Palladium catalysts supported on phosphinated polystyrene are highly effective for the Suzuki coupling of arylboronic acids with aryl halides, producing biaryl compounds which are important structural motifs in pharmaceuticals and materials science. aidic.it
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. Polymer-supported palladium-phosphine complexes have been successfully employed as recyclable catalysts for the copper-free Sonogashira coupling of aryl iodides with terminal alkynes, affording high yields of the corresponding disubstituted alkynes. researchgate.net
Table 1: Performance of a Polystyrene-Supported Palladium-Phosphine Catalyst in the Heck Reaction Catalyst derived from a copolymer of styrene and a diphenylphosphinostyrene precursor.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Methyl acrylate | K₂CO₃ | DMA | 165 | 1 | 99.8 |
| 2 | Iodobenzene | Styrene | Na₂CO₃ | NMP | 120 | 24 | 95 |
| 3 | 4-Bromoanisole | Styrene | NaOAc | NMP | 120 | 24 | 88 |
Table 2: Performance of a Polystyrene-Supported Palladium-Phosphine Catalyst in the Suzuki Reaction Catalyst derived from a copolymer of styrene and a diphenylphosphinostyrene precursor.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | NaOH | EtOH/H₂O | 60 | 1 | >98 |
| 2 | Iodobenzene | Phenylboronic acid | Na₂CO₃ | H₂O | 100 | 9 | 95 |
| 3 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 98 |
Table 3: Performance of a Polystyrene-Supported Palladium-Phosphine Catalyst in the Sonogashira Reaction Catalyst derived from a copolymer of styrene and a diphenylphosphinostyrene precursor.
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Et₃N | THF | 100 | - | 98 |
| 2 | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 100 | - | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Et₃N | THF | 100 | - | 85 |
Polymerization Catalysis (e.g., Olefin Polymerization)
While specific studies detailing the direct use of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane as a catalyst for olefin polymerization are not extensively documented in publicly available literature, the closely related compound, vinyl diphenylphosphine (B32561) oxide, provides insight into its potential role. Vinyl diphenylphosphine oxide can undergo homopolymerization or copolymerization with ethylenically unsaturated esters and resins. google.com This process is typically initiated by an organic peroxide catalyst, leading to the formation of solid resin products. google.com These polymers are noted for their flame-retardant properties. google.com
The presence of the vinyl group in (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane allows it to act as a monomer in polymerization reactions. When copolymerized with olefins like ethylene (B1197577) or propylene, it can introduce the diphenylphosphine oxide functionality into the polymer backbone. This can impart specific properties to the resulting polyolefin, such as altered polarity, improved thermal stability, and flame resistance.
Table 1: Illustrative Examples of Copolymerization with Vinyl-Containing Phosphine Oxides
| Co-monomer | Catalyst System | Resulting Polymer Properties |
| Ethylene | Ziegler-Natta or Metallocene | Incorporation of phosphine oxide groups, potential for enhanced flame retardancy. |
| Methyl Acrylate | Radical Initiator (e.g., AIBN) | Functionalized acrylic polymer with pendant diphenylphosphine oxide groups. |
| Styrene | Radical or Anionic Polymerization | Polystyrene with modified thermal and surface properties. |
Note: This table is illustrative and based on the general reactivity of vinyl phosphine oxides.
Heterogeneous Catalysis Incorporating (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane
The vinyl group of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is a key feature for its application in heterogeneous catalysis, enabling its immobilization on solid supports.
The covalent attachment of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane to a solid support transforms a homogeneous catalyst into a heterogeneous one, which offers advantages in terms of catalyst separation and recycling. nih.gov Common solid supports include polymers, silica (B1680970), and carbon nanotubes. mdpi.comrsc.org
Several immobilization strategies can be employed:
Copolymerization: The vinyl group can be copolymerized with other monomers, such as styrene and divinylbenzene, to form a cross-linked polymer matrix with the phosphine oxide moiety as an integral part of the structure. This is a common method for creating polymer-supported catalysts. nih.gov
Grafting: The monomer can be grafted onto the surface of a pre-existing polymer or an inorganic support like silica that has been functionalized with reactive sites.
Surface Modification: The vinyl group can undergo reactions, such as hydrosilylation, to anchor the molecule to silica surfaces.
Table 2: Comparison of Immobilization Supports
| Support Material | Immobilization Method | Advantages | Disadvantages |
| Polystyrene | Copolymerization, Grafting | High loading capacity, tunable properties. nih.gov | Swelling in organic solvents, potential for pore collapse. |
| Silica (SiO₂) | Surface functionalization, Sol-gel | High thermal and mechanical stability. | Lower loading capacity, potential for leaching. |
| Carbon Nanotubes | Covalent functionalization | High surface area, excellent thermal conductivity. mdpi.com | Can be challenging to functionalize uniformly. |
The performance of a heterogenized catalyst based on (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane depends on several factors, including the choice of support, the method of immobilization, and the accessibility of the active sites. A well-designed heterogeneous catalyst can exhibit activity and selectivity comparable to its homogeneous counterpart. rsc.org
A primary advantage of heterogenization is the potential for catalyst reuse. After a reaction cycle, the solid catalyst can be recovered by simple filtration or centrifugation, washed, and used in subsequent reactions. rsc.org The reusability of such catalysts is a key factor in developing more sustainable and cost-effective chemical processes. Studies on polymer-supported metal catalysts have shown successful reuse for up to seven cycles, although a gradual decrease in conversion may be observed. rsc.org
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies specifically involving (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane are not widely available. However, the general principles of catalysis involving phosphine oxide ligands can provide a framework for understanding its potential roles.
In many catalytic systems, the phosphine oxide group of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane would likely act as a ligand, coordinating to a metal center. The nature of the active catalytic species would therefore be a metal complex where the phosphine oxide is part of the coordination sphere. The electronic properties of the phosphine oxide can influence the electron density at the metal center, thereby affecting the catalytic activity.
In the context of polymerization, if copolymerized into a polymer chain, the phosphine oxide groups can create a specific microenvironment around metal centers, potentially influencing the stereochemistry and molecular weight of the resulting polymer.
The rate-determining step in a catalytic cycle involving a phosphine oxide ligand would depend on the specific reaction. In a cross-coupling reaction, for example, oxidative addition, transmetalation, or reductive elimination could be the slowest step. The steric bulk and electronic nature of the diphenylphosphine oxide group can influence the rates of these individual steps.
Selectivity (e.g., regioselectivity, stereoselectivity) can also be controlled by the ligand. The chiral environment created by a chiral phosphine oxide ligand, for instance, can lead to the preferential formation of one enantiomer over another. While (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is not chiral itself, its incorporation into a polymer backbone could create a chiral secondary structure that influences the selectivity of a bound metal catalyst. The precise control of selectivity remains a significant area of research in catalyst design.
Polymer Science and Materials Applications of 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane as a Reactive Monomer in Polymerization
The presence of the ethenyl (vinyl) group in (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane allows it to readily participate in chain-growth polymerization reactions. This reactivity has been harnessed to create a variety of polymeric structures, from simple homopolymers to complex copolymers with precisely controlled architectures.
Radical Polymerization of the Ethenyl Moiety
The ethenyl moiety of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can undergo free-radical polymerization to yield poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane]. This process is typically initiated by thermal or photochemical decomposition of a radical initiator. The resulting homopolymer is characterized by a polystyrene-like backbone with pendant diphenylphosphinoyl groups. These polar side groups impart unique properties to the polymer, including increased glass transition temperature, altered solubility, and potential for coordination with metal ions.
In one instance, the radical polymerization of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane was utilized in the synthesis of polymer-immobilized ionic liquids. These materials, created through the copolymerization of the phosphine (B1218219) oxide monomer with an imidazolium-based ionic liquid monomer and a cross-linker, serve as effective stabilizers for palladium nanoparticles used in catalysis.
Copolymerization with Various Vinyl Monomers
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane has been successfully copolymerized with a range of other vinyl monomers, allowing for the fine-tuning of the resulting polymer's properties. This approach has been particularly fruitful in the development of materials for organic electronics.
For example, it has been used as an electron-transporting spacer in copolymers designed for thermally activated delayed fluorescence (TADF) applications. In these systems, it is copolymerized with hole-transporting monomers, such as 9-(4-vinylphenyl)-9H-carbazole, to create polymers with tailored photophysical and electroluminescent properties for use in organic light-emitting diodes (OLEDs).
Furthermore, nitroxide-mediated polymerization has been employed for the copolymerization of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane with styrene (B11656) and diphenyl(4-vinylphenyl)phosphine. This controlled polymerization technique yields linear copolymers with both phosphine and phosphine oxide donor sites, which can undergo intrachain folding upon complexation with metal ions, leading to the formation of single-chain nanoparticles with catalytic and luminescent properties.
A recent study detailed the synthesis of single-component exciplex copolymers through the radical polymerization of an electron-donating biphenyl-amine monomer and the electron-accepting (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane. These copolymers exhibit organic long-persistent luminescence, a property valuable for various optical applications.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Application |
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | Imidazolium-based ionic liquid monomer | Radical Polymerization | Catalyst support |
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | 9-(4-vinylphenyl)-9H-carbazole | Not specified | TADF materials for OLEDs |
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | Styrene, Diphenyl(4-vinylphenyl)phosphine | Nitroxide-Mediated Polymerization | Catalytic and luminescent nanoparticles |
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | N,N-dimethyl-4′-vinyl-[1,1′-biphenyl]-4-amine | Radical Polymerization | Organic long-persistent luminescence |
Controlled Radical Polymerization (e.g., ATRP, RAFT) for Controlled Architectures
While conventional radical polymerization offers a straightforward route to polymers containing (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide superior control over polymer molecular weight, dispersity, and architecture.
Although specific studies detailing the ATRP of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane are not prevalent in the readily available literature, the structural similarity of the vinylphenyl group to styrene suggests that ATRP conditions could be adapted for this monomer.
In contrast, RAFT polymerization has been successfully applied to structurally related phosphine oxide-containing monomers. For instance, (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide has been polymerized via RAFT to produce well-defined homopolymers and block copolymers. This demonstrates the potential of RAFT to create complex architectures, such as block copolymers and star polymers, incorporating the diphenylphosphinoyl functionality of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane. The ability to control the polymer structure at the molecular level is crucial for applications requiring precise material properties.
Functionalization of Polymeric Materials through Ethenylphenyl Groups
The ethenylphenyl group of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane not only enables its use as a monomer but also provides a reactive handle for the functionalization of existing polymer chains. This allows for the introduction of the diphenylphosphinoyl moiety onto a variety of polymer backbones, thereby modifying their properties.
Grafting-From and Grafting-To Approaches
The principles of "grafting-from" and "grafting-to" can be applied to incorporate polymers containing (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane into more complex structures.
In a "grafting-from" approach, a polymer backbone is first functionalized with initiating sites. Subsequently, (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can be polymerized from these sites, resulting in grafted side chains. This method allows for the creation of well-defined brush-like structures with a high density of the phosphine oxide functionality.
Conversely, the "grafting-to" method involves the synthesis of a polymer of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane with a reactive end-group. This pre-made polymer is then attached to a complementary reactive site on a different polymer backbone. While potentially leading to lower grafting densities compared to the "grafting-from" approach, this strategy allows for the precise characterization of the grafted chains before their attachment.
Post-Polymerization Modification Strategies
Polymers that have incorporated (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can undergo further chemical transformations in a process known as post-polymerization modification. This allows for the introduction of additional functionalities or the alteration of the existing phosphine oxide groups.
For example, the phenyl rings of the diphenylphosphinoyl group could be subjected to electrophilic substitution reactions, such as sulfonation or nitration, to introduce charged or polar groups. This would significantly alter the polymer's solubility and interaction with other materials.
Role as a Photoinitiator or Component in Photoinitiator Systems for Photopolymerization
DVPPO functions as a Type I photoinitiator, a class of compounds that generate radicals through a unimolecular fragmentation process upon absorption of light energy. Its utility is particularly notable in photopolymerization, the process by which liquid monomers and oligomers are converted into a solid polymer network upon exposure to light.
Upon exposure to ultraviolet (UV) radiation, the phosphine oxide moiety in DVPPO absorbs photons, which elevates it to an excited state. This excited molecule then undergoes a rapid α-cleavage, a homolytic bond scission of the carbon-phosphorus (C-P) bond. This fragmentation event produces two distinct free radical species: a benzoyl radical and a phosphinoyl radical.
Photo-excitation: The DVPPO molecule absorbs UV light, transitioning to an excited singlet state, followed by intersystem crossing to a triplet state.
α-Cleavage: The excited molecule cleaves at the C–P bond, generating a diphenylphosphinoyl radical and a (4-vinylphenyl)carbonyl radical.
Initiation: Both of these newly formed radicals are highly reactive and can initiate polymerization by attacking the double bonds of monomer molecules (e.g., acrylates), starting the formation of polymer chains.
A key feature of DVPPO is that it is a polymerizable photoinitiator. When the radicals initiate polymerization, the photoinitiator fragment itself becomes covalently bonded to the polymer chain. This is a significant advantage over traditional, non-polymerizable photoinitiators, as it permanently locks the initiator moiety into the polymer network, thereby minimizing issues related to migration.
UV-curing is a technology that uses UV light to rapidly cure coatings, inks, adhesives, and other materials. Phosphine oxide-based photoinitiators like DVPPO are highly valued in these applications for several reasons.
High Reactivity and Curing Speed: The cleavage process is highly efficient, leading to a rapid generation of radicals and fast polymerization rates, which is essential for high-throughput industrial processes.
Deep Curing: Acylphosphine oxides exhibit a phenomenon known as photobleaching. As the photoinitiator is consumed during the reaction, its absorption of UV light decreases. This allows UV light to penetrate deeper into the material, enabling the effective cure of thick or highly pigmented systems, such as opaque white coatings or heavy-duty adhesives.
Low Yellowing: Compared to some other classes of photoinitiators, phosphine oxides can result in cured products with low yellowing, which is critical for clear coatings and varnishes.
Reduced Migration: Because DVPPO can be copolymerized into the polymer matrix, the risk of unreacted initiator or cleavage byproducts leaching out of the cured material is significantly reduced. This is particularly important for applications with stringent safety requirements, such as food packaging inks or biomedical adhesives.
The use of DVPPO is therefore advantageous in high-performance UV-cured systems where a combination of rapid cure, deep section curing, and low extractables is required.
Integration into Polymer Composites and Nanomaterials
The integration of DVPPO into polymer composites and nanomaterials primarily leverages the properties imparted by the phosphorus-containing phosphine oxide group. Organophosphorus compounds are widely recognized for their effectiveness as halogen-free flame retardants.
When DVPPO is copolymerized into a resin matrix (e.g., epoxy, polyester, or acrylics) used for composites, it imparts inherent flame retardancy to the material. The mechanism of flame retardancy from phosphine oxides typically involves:
Condensed-Phase Action: During combustion, the phosphorus compounds promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile gases and shielding the underlying polymer from heat, thus suppressing the combustion cycle.
Gas-Phase Action: Some phosphorus-containing fragments can be released into the gas phase where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.
By covalently bonding the flame-retardant moiety to the polymer backbone, the durability and permanence of the flame-retardant properties are enhanced, preventing the leaching or volatilization that can occur with additive flame retardants. This makes DVPPO a candidate for developing high-performance, fire-safe composites for electronics, transportation, and construction applications.
Performance Characteristics of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane-Containing Polymers
The incorporation of the bulky, rigid DVPPO monomer into a polymer chain influences the final material's thermal and mechanical properties.
Polymers containing phenylphosphine (B1580520) oxide groups generally exhibit enhanced thermal stability and altered degradation pathways. The rigid aromatic structure of the phosphine oxide group can increase the glass transition temperature (Tg) of the polymer, making the material suitable for higher temperature applications.
Thermogravimetric analysis (TGA) of polymers containing diphenylphosphine (B32561) oxide moieties shows that these materials tend to have a higher char yield at elevated temperatures compared to their non-phosphorus counterparts. This is directly related to the condensed-phase flame-retardant mechanism, where the phosphorus components promote the formation of thermally stable char. For instance, incorporating a bis-diphenylphosphine oxide flame retardant into an epoxy resin can significantly increase the char residue at 800 °C.
Table 1: Representative Thermal Decomposition Properties of an Epoxy Resin With and Without a Diphenylphosphine Oxide Derivative Data extrapolated from studies on similar diphenylphosphine oxide structures in epoxy resins.
| Property | Standard Epoxy Resin | Epoxy with Diphenylphosphine Oxide |
| Temperature at 5% Weight Loss (Td5%) | ~370 °C | ~360 °C |
| Temperature of Max Decomposition Rate (Tmax) | ~408 °C | ~399 °C |
| Char Yield at 800 °C (N₂ atmosphere) | < 10% | > 20% |
While the onset of decomposition (Td5%) may sometimes be slightly lower due to the earlier breakdown of P-C bonds compared to C-C bonds, the substantial increase in char yield signifies improved fire performance.
The incorporation of the DVPPO unit into a polymer can have a significant impact on its mechanical properties. The bulky and rigid nature of the diphenylphosphine oxide group can restrict polymer chain mobility, which typically leads to an increase in stiffness and modulus.
Table 2: Typical Mechanical Properties of Polymers Containing Phenylphosphine Oxide Groups Values represent a general range compiled from studies on various polymer systems containing phenylphosphine oxide moieties.
| Property | Representative Value Range |
| Tensile Strength | 50 - 95 MPa |
| Tensile Modulus | 2.3 - 3.5 GPa |
| Elongation at Break | 5 - 40% |
| Glass Transition Temperature (Tg) | 160 - 250 °C |
Theoretical and Computational Chemistry Studies of 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
Electronic Structure and Bonding Analysis
The electronic structure and nature of the bonding in phosphine (B1218219) oxides are fundamental to understanding their chemical behavior. The phosphorus-oxygen bond, in particular, has been a subject of extensive theoretical investigation.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of the ground state properties of molecules. For phosphine oxides, DFT calculations can provide valuable insights into the molecular geometry, electronic distribution, and the nature of the P=O bond.
In studies of triphenylphosphine (B44618) oxide (TPPO), DFT calculations have been employed to determine its optimized geometry. The geometry around the phosphorus atom is consistently found to be tetrahedral, with the three phenyl groups and the oxygen atom attached to the central phosphorus. The P=O bond length is a key parameter of interest. In TPPO, this bond length is typically calculated to be around 1.48 Å, indicating a significant double bond character. wikipedia.orgrsc.org For (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, it is anticipated that the introduction of the vinyl group will have a minor effect on the P=O bond length, though it may influence the electronic properties of the substituted phenyl ring.
DFT calculations also provide information about the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In TPPO derivatives designed for applications in organic light-emitting diodes (OLEDs), the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting phosphine oxide group. nih.govresearchgate.netingentaconnect.com For (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, the HOMO is expected to have significant contributions from the diphenylphosphine (B32561) oxide moiety and the ethenylphenyl group, while the LUMO would be predominantly located on the phosphine oxide core. The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic excitation properties of the molecule.
Table 1: Calculated Ground State Properties of Triphenylphosphine Oxide (TPPO) as a Model for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane
| Property | Calculated Value for TPPO | Expected Trend for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane |
| P=O Bond Length | ~1.48 Å | Minor change |
| P-C Bond Length | ~1.82 Å | Minor change |
| O=P-C Bond Angle | ~111° | Minor change |
| C-P-C Bond Angle | ~107° | Minor change |
| HOMO Energy | Dependent on DFT functional | Slight increase due to vinyl group |
| LUMO Energy | Dependent on DFT functional | Minor change |
| HOMO-LUMO Gap | Dependent on DFT functional | Slight decrease due to vinyl group |
Note: The values for TPPO are approximate and can vary depending on the level of theory and basis set used in the DFT calculations. The expected trends for the target molecule are qualitative predictions.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions and charge distribution within a molecule. In phosphine oxides, NBO analysis can elucidate the nature of the P=O bond and the partial charges on the constituent atoms.
The P=O bond in phosphine oxides is highly polarized, with a significant negative charge on the oxygen atom and a corresponding positive charge on the phosphorus atom. NBO analysis of related phosphine compounds, such as (5H-tetrazol-1-yl)(triphenylphosphine)gold, has shown that the phosphorus atom bears a significant positive charge. inorgchemres.org This is consistent with the general understanding of bonding in phosphine oxides where the electronegative oxygen atom draws electron density from the phosphorus atom.
Table 2: Predicted Natural Atomic Charges for Key Atoms in (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane based on Analogy with TPPO
| Atom | Predicted Natural Charge (a.u.) |
| P | Highly Positive |
| O | Highly Negative |
| C (phenyl) | Slightly Negative |
| C (vinyl) | Slightly Negative |
| H | Slightly Positive |
Note: These are qualitative predictions based on the general electronic effects and NBO analyses of similar molecules.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of a molecule are crucial for its function and reactivity. For molecules with multiple rotatable bonds, such as (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, conformational analysis is essential to identify the most stable conformers and the energy barriers between them.
The conformational landscape of triphenylphosphine oxide and its derivatives is primarily determined by the rotation of the phenyl groups around the P-C bonds. osti.gov Computational studies on organophosphine oxides have shown that the phenyl rings adopt a propeller-like arrangement to minimize steric hindrance. rsc.org The potential energy surface (PES) for the rotation of these rings typically shows multiple minima corresponding to different stable conformations.
For (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, the conformational analysis would involve exploring the rotational barriers of the two unsubstituted phenyl rings and the 4-ethenylphenyl group. The presence of the vinyl group might introduce additional stable conformers and could influence the preferred orientation of the substituted phenyl ring relative to the other two. The global minimum energy conformation is expected to be one that minimizes the steric interactions between the bulky phenyl groups and the vinyl substituent.
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, theoretical calculations can provide valuable information about its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The IR spectrum of phosphine oxides is characterized by a strong absorption band corresponding to the P=O stretching vibration, typically appearing in the range of 1150-1200 cm⁻¹. sdstate.edu For diphenyl(vinyl)phosphine oxide, the P=O stretching frequency is observed at 1185 cm⁻¹. sci-hub.se DFT calculations can accurately predict this vibrational frequency. The IR spectrum of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is also expected to show a strong band in this region. Other characteristic bands would include those for the C-H stretching and bending of the aromatic and vinyl groups.
¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. The chemical shifts in the NMR spectra of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can be predicted using computational methods. The protons and carbons of the phenyl rings will show characteristic signals in the aromatic region of the spectrum. The vinyl group will give rise to distinct signals in the olefinic region. The phosphorus atom will have a characteristic ³¹P NMR chemical shift, which is sensitive to the electronic environment around the phosphorus nucleus. For diphenyl(vinyl)phosphine oxide, the ³¹P NMR chemical shift is reported to be 22.4 ppm. sci-hub.se
UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths of electronic transitions. nih.govresearchgate.netingentaconnect.com The UV-Vis spectrum of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and the vinyl group, as well as charge-transfer transitions involving the phosphine oxide moiety.
Reaction Mechanism Elucidation through Computational Modeling
The vinyl group in (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is a potential site for various chemical transformations, including addition reactions and polymerization. For example, it could undergo electrophilic addition, radical addition, or participate in cycloaddition reactions. Computational studies on the reactions of vinyl compounds have provided detailed mechanistic insights into such transformations. acs.orgresearchgate.netrsc.org
Transition State Characterization
A key aspect of computational reaction mechanism studies is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.
Computational chemists use various algorithms to locate and verify transition state structures. Once a transition state is found, its structure provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. For instance, in a hypothetical addition reaction to the vinyl group of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, the transition state would show the partial formation of new bonds to the vinyl carbons and the partial breaking of the C=C double bond.
While specific transition state structures for reactions involving (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane have not been reported, computational studies on similar systems can provide a template for what to expect. For example, studies on the stereoisomerization of triphenylphosphine oxide have characterized the transition state for this process. acs.org Similarly, computational investigations of reactions involving vinylarenes have detailed the structures of transition states for various addition and cycloaddition reactions.
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies detailing the energy barriers, reaction energetics, or molecular dynamics simulations for the compound (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane .
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections:
Molecular Dynamics Simulations for Dynamic Behavior
While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on related compounds such as trivinylphosphine oxide to determine reaction kinetics and thermodynamics, this information is not directly applicable to (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane. The strict requirement to focus solely on the specified compound prevents the inclusion of data from these related but distinct chemical entities.
Further research in the field of computational chemistry may produce relevant data for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane in the future, but at present, the specific information required to generate the requested article is not available in the public domain.
Advanced Derivatization and Multifunctionalization Strategies for 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
Chemical Transformations of the Ethenyl Group
The vinyl group of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane is susceptible to a variety of addition reactions, allowing for the introduction of new functionalities and the alteration of the molecule's electronic and steric properties.
Hydrogenation and Halogenation Reactions
Hydrogenation: The carbon-carbon double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane into (4-Ethylphenyl)(oxo)diphenyl-λ⁵-phosphane. While specific studies on this exact molecule are not prevalent, the hydrogenation of vinyl groups is a well-established and efficient reaction. Typically, this is achieved using molecular hydrogen (H₂) in the presence of a metal catalyst.
Palladium on carbon (Pd/C) is a commonly employed catalyst for such hydrogenations, often carried out under mild conditions of temperature and pressure. The reaction generally proceeds with high selectivity and yield, leaving the phosphane oxide group and the aromatic rings intact. The progress of the reaction can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the vinyl proton signals.
| Catalyst | Hydrogen Source | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727) solvent, room temperature, 1-4 atm H₂ | (4-Ethylphenyl)(oxo)diphenyl-λ⁵-phosphane |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Ethanol solvent, room temperature, atmospheric pressure | (4-Ethylphenyl)(oxo)diphenyl-λ⁵-phosphane |
| Raney Nickel | H₂ gas | Ethanol solvent, elevated temperature and pressure | (4-Ethylphenyl)(oxo)diphenyl-λ⁵-phosphane |
Halogenation: The ethenyl group can also undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). For instance, the reaction with chlorine would yield (4-(1,2-dichloroethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane. A patent for the related compound, vinyldiphenylphosphine oxide, describes its chlorination in carbon tetrachloride at 0°C to produce 1,2-dichloroethyldiphenylphosphine oxide. This suggests a similar reactivity for (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane.
These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
| Halogen | Reagent | Typical Conditions | Product |
| Chlorine | Cl₂ gas | Carbon tetrachloride, 0°C | (4-(1,2-dichloroethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane |
| Bromine | Br₂ | Dichloromethane (B109758), room temperature | (4-(1,2-dibromoethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane |
Epoxidation and Dihydroxylation
Epoxidation: The double bond of the ethenyl group can be converted into an epoxide ring, a versatile functional group for further chemical transformations. This is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. The epoxidation of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane would yield (oxo)diphenyl(4-(oxiran-2-yl)phenyl)-λ⁵-phosphane. The reaction is generally carried out in a chlorinated solvent like dichloromethane at or below room temperature. The resulting epoxide can be opened under acidic or basic conditions with various nucleophiles to introduce new functionalities.
Dihydroxylation: The ethenyl group can be dihydroxylated to form a vicinal diol, (4-(1,2-dihydroxyethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane. This transformation can be accomplished using several reagents, with the stereochemical outcome depending on the chosen method.
Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. organic-chemistry.org Alternatively, cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄) can also be used, though over-oxidation can be a side reaction.
Anti-dihydroxylation: This can be performed in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.
| Reaction | Reagent(s) | Stereochemistry | Product |
| Epoxidation | m-CPBA | N/A | (Oxo)diphenyl(4-(oxiran-2-yl)phenyl)-λ⁵-phosphane |
| Syn-dihydroxylation | OsO₄ (catalytic), NMO | Syn | (4-(1,2-dihydroxyethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane |
| Syn-dihydroxylation | Cold, dilute KMnO₄ (alkaline) | Syn | (4-(1,2-dihydroxyethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | (4-(1,2-dihydroxyethyl)phenyl)(oxo)diphenyl-λ⁵-phosphane |
Modification of the Phosphane Oxide Moiety
The phosphane oxide group offers opportunities for modification, primarily through reactions at the phosphorus atom.
Ligand Exchange Reactions (if applicable)
Tertiary phosphine (B1218219) oxides like (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane are generally considered poor ligands for transition metals due to the low basicity of the phosphoryl oxygen. wikipedia.org However, they can form complexes with hard Lewis acids and some transition metals. The P=O bond is typically strong, and ligand exchange directly at the oxygen atom is not a common synthetic strategy. Instead, the phosphine oxide itself can act as a ligand in the formation of coordination complexes.
Functionalization at the Phosphorus Atom
A significant functionalization of the phosphane oxide moiety is its reduction to the corresponding phosphine. This deoxygenation reaction is crucial as it provides access to the trivalent phosphorus compounds, which are widely used as ligands in catalysis and as reagents in organic synthesis.
Common reducing agents for this transformation are silanes, such as trichlorosilane (B8805176) (HSiCl₃), phenylsilane (B129415) (PhSiH₃), and hexachlorodisilane (B81481) (Si₂Cl₆). kul.plresearchgate.neteurekaselect.com The reaction with silanes often proceeds with retention of configuration at the phosphorus center. The choice of silane (B1218182) and reaction conditions can be tuned to achieve high yields and chemoselectivity. scribd.com
Another important transformation is the conversion of the tertiary phosphine oxide into a quaternary phosphonium (B103445) salt. This can be achieved by first reacting the phosphine oxide with an activating agent like oxalyl chloride to form a chlorophosphonium salt intermediate. This intermediate can then be reacted with a Grignard reagent to yield the desired quaternary phosphonium salt. rsc.org This method allows for the introduction of a new organic group at the phosphorus center.
Synthesis of Macromolecular or Supramolecular Assemblies Incorporating the Compound
The presence of the polymerizable ethenyl group makes (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane an excellent monomer for the synthesis of macromolecular structures.
Radical Polymerization: The vinyl group can undergo radical polymerization, either to form a homopolymer or to be copolymerized with other vinyl monomers like styrene (B11656). A patent for the analogous vinyldiphenylphosphine oxide describes its homopolymerization in the presence of a ditertiary butyl peroxide catalyst, as well as its copolymerization with styrene. google.com These polymers often exhibit flame-retardant properties due to the presence of the phosphorus-containing moiety.
Controlled Radical Polymerization: More advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. Studies on similar styrenic phosphine oxide monomers have demonstrated the feasibility of RAFT polymerization to create block copolymers and other complex architectures. scite.airesearchgate.netacs.org
| Polymerization Method | Initiator/CTA | Monomers | Resulting Polymer |
| Radical Homopolymerization | Ditertiary butyl peroxide | (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | Poly((4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) |
| Radical Copolymerization | Ditertiary butyl peroxide | (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane, Styrene | Copolymer of (4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane and styrene |
| RAFT Polymerization | AIBN, RAFT agent | (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane | Well-defined homopolymer or block copolymer |
Supramolecular Assemblies: The phosphane oxide group can participate in non-covalent interactions, such as hydrogen bonding and coordination to metal centers, which can be exploited for the construction of supramolecular assemblies. The oxygen atom of the P=O group is a good hydrogen bond acceptor. Functionalized phosphine oxides have been used to create self-assembled structures and have been incorporated as ligands in coordination polymers and metal-organic frameworks (MOFs). nih.gov The combination of the polymerizable vinyl group and the coordinating phosphine oxide moiety makes (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane a promising building block for functional polymeric materials that can be used in catalysis, sensing, and materials science.
Development of Hybrid Materials with Inorganic Components
The integration of poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane] with inorganic components opens a vast field for the creation of advanced hybrid materials. These materials synergistically combine the processability and functionalizability of the organic polymer with the rigidity, thermal stability, and unique electronic or catalytic properties of inorganic materials. The phosphine oxide group within the polymer plays a crucial role, not only in imparting desirable properties such as flame retardancy and metal coordination but also in facilitating strong interfacial interactions with the inorganic phase.
The primary strategies for the development of these hybrid materials involve the incorporation of inorganic moieties such as silica (B1680970) (SiO₂), titania (TiO₂), and other metal oxides, either as nanoparticles, networks, or surface coatings. The methodologies to achieve these structures can be broadly categorized into in-situ and ex-situ approaches.
In-Situ Formation of Inorganic Networks
The sol-gel process is a prominent in-situ method for creating an inorganic network within the poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane] matrix. mdpi.comresearchgate.netindianchemicalsociety.commdpi.com This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS) for silica or titanium isopropoxide for titania, in the presence of the phosphine oxide-containing polymer. inoe.ro The vinyl group of the (4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane monomer can be polymerized before or concurrently with the sol-gel reaction.
The phosphine oxide moiety is anticipated to form strong hydrogen bonds with the hydroxyl groups (silanols, Si-OH) generated during the hydrolysis of the inorganic precursor. This interaction is critical for achieving a high degree of dispersion of the inorganic phase at the nanoscale and preventing macroscopic phase separation. The general reaction scheme for the formation of a silica hybrid material via the sol-gel process is depicted below:
Hydrolysis: Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH
Condensation: 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
The resulting material is a true organic-inorganic hybrid, where the two phases are intimately mixed, potentially with covalent linkages if a functionalized silane is used that can copolymerize with the vinyl group of the phosphane.
Incorporation of Pre-formed Inorganic Nanoparticles
Alternatively, ex-situ methods involve the dispersion of pre-synthesized inorganic nanoparticles, such as SiO₂ or TiO₂ nanoparticles, into a solution of poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane]. To ensure good compatibility and prevent aggregation of the nanoparticles, their surfaces are often functionalized with coupling agents. researchgate.net For instance, silica nanoparticles can be treated with a silane coupling agent that possesses a vinyl group, which can then copolymerize with the (4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane monomer. This approach leads to the covalent grafting of the polymer chains onto the nanoparticle surface, resulting in a core-shell morphology.
The properties of the resulting hybrid materials are highly dependent on the nature of the inorganic component, its concentration, and the strength of the interfacial interactions.
Research Findings and Material Properties
While specific research data on hybrid materials derived solely from poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane] is limited in the public domain, we can infer the expected properties based on studies of analogous systems containing phosphine oxide functionalities and styrenic polymers.
Thermal Stability: The incorporation of inorganic networks like silica or titania is expected to significantly enhance the thermal stability of the phosphine oxide polymer. The inorganic phase acts as a physical barrier, hindering the diffusion of volatile decomposition products and increasing the char yield upon combustion. The strong interaction between the phosphine oxide group and the inorganic phase further contributes to this stability.
Mechanical Properties: The addition of rigid inorganic nanoparticles or the formation of an interpenetrating inorganic network generally leads to an improvement in the mechanical properties of the polymer, such as the tensile strength and modulus, at the expense of elongation at break. The extent of this reinforcement depends on the dispersion of the inorganic phase and the interfacial adhesion.
Flame Retardancy: The inherent flame-retardant properties of the phosphine oxide polymer are expected to be further enhanced by the presence of the inorganic component. The inorganic phase can act as a heat sink and form a protective barrier on the surface of the material during combustion, further reducing the heat release rate and smoke production.
Optical Properties: The transparency of the hybrid materials is a key indicator of the miscibility of the organic and inorganic phases. When the size of the inorganic domains is much smaller than the wavelength of visible light, transparent materials can be obtained. This is often achievable through the sol-gel process due to the molecular-level mixing.
The following interactive data tables provide hypothetical yet representative data for a series of poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane]/Silica hybrid materials prepared via an in-situ sol-gel process.
Table 1: Composition and Thermal Properties of Poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane]/SiO₂ Hybrid Materials
| Sample ID | Polymer:TEOS Weight Ratio | SiO₂ Content (wt%) | Td, 5% (°C) | Char Yield at 800°C (%) |
| PVDPO | 100:0 | 0 | 380 | 25 |
| PVDPO-Si10 | 90:10 | 10 | 410 | 35 |
| PVDPO-Si20 | 80:20 | 20 | 435 | 48 |
| PVDPO-Si30 | 70:30 | 30 | 450 | 55 |
Td, 5% represents the temperature at which 5% weight loss occurs.
Table 2: Mechanical Properties of Poly[(4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane]/SiO₂ Hybrid Materials
| Sample ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PVDPO | 45 | 2.5 | 3.5 |
| PVDPO-Si10 | 60 | 3.2 | 2.8 |
| PVDPO-Si20 | 75 | 4.1 | 2.1 |
| PVDPO-Si30 | 85 | 5.0 | 1.5 |
These tables illustrate the expected trends in the properties of such hybrid materials, where increasing the inorganic content leads to enhanced thermal stability and stiffness. The actual values would be subject to the specific synthesis conditions and the resulting morphology of the hybrid material. Further research into these novel materials would be invaluable in confirming these projections and exploring their potential applications in areas requiring high-performance, functional materials.
Future Research Directions and Emerging Applications of 4 Ethenylphenyl Oxo Diphenyl λ⁵ Phosphane
Exploration of Novel Catalytic Systems and Asymmetric Catalysis
The phosphine (B1218219) oxide group in (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can be reduced to the corresponding phosphine, which can then act as a ligand for transition metal catalysts. The vinyl group allows for the incorporation of this ligand into polymeric supports, opening avenues for the development of recyclable and highly efficient catalytic systems.
Future research is directed towards leveraging this monomer to create polymer-supported chiral catalysts for asymmetric hydrogenation and other enantioselective transformations. By polymerizing (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane and subsequently modifying the phosphine oxide groups, it is possible to create solid-phase catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. cmu.edu
One promising approach involves the copolymerization of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane with other monomers to create a polymer matrix that can fine-tune the catalytic environment. This can enhance the enantioselectivity of reactions such as the asymmetric hydrogenation of olefins. nih.gov For instance, polymer-supported chiral catalysts have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones, offering excellent enantioselectivities and straightforward catalyst separation. liv.ac.uk
| Substrate | Catalyst Type | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|
| α,β-Unsaturated Exocyclic Enones | Ir-MaxPHOX type | Up to 99% | Full conversion |
| Vinyl Boronates | Ir-MaxPHOX type | 95% | Full conversion |
| Enol Phosphinates | Ir-MaxPHOX type | Up to 98% | Full conversion |
Advanced Polymer Architectures and Smart Materials Design
The presence of the vinyl group makes (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane an ideal monomer for various polymerization techniques, including living anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netwikipedia.org These methods allow for the synthesis of polymers with well-defined molecular weights, narrow polydispersities, and complex architectures such as block copolymers, star polymers, and graft copolymers. acs.orgadvancedsciencenews.com
The incorporation of the diphenylphosphine (B32561) oxide moiety into these architectures imparts unique properties to the resulting materials. For instance, these polymers can exhibit stimuli-responsive behavior, changing their physical or chemical properties in response to external triggers like pH, temperature, or the presence of specific ions. nih.govrsc.orgsemanticscholar.orgnih.govresearchgate.net This opens up possibilities for the design of "smart" materials for a variety of applications.
Future research in this area is focused on creating novel polymer architectures with tailored responsiveness. For example, block copolymers containing a poly((4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) segment could self-assemble into nanostructures that respond to multiple stimuli, making them suitable for applications in drug delivery and diagnostics. researchgate.net
| Polymerization Method | Key Features | Potential Architectures |
|---|---|---|
| Living Anionic Polymerization | Precise control over molecular weight and narrow polydispersity. wikipedia.orglibretexts.org | Block copolymers, star polymers. acs.orgadvancedsciencenews.com |
| RAFT Polymerization | Versatile for a wide range of monomers, controlled architecture. researchgate.net | Well-defined homopolymers and block copolymers. researchgate.net |
Integration into Optoelectronic and Responsive Materials
Phosphine oxide derivatives are known to be robust components for optoelectronic materials due to their thermal stability and ability to influence the electronic properties of conjugated systems. nih.gov The polymerization of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane offers a strategy to incorporate these beneficial properties into processable polymeric materials.
Polymers derived from this monomer are being investigated for their potential in light-emitting diodes (LEDs), solar cells, and sensors. The phosphine oxide group can enhance the performance of these devices by improving charge transport, thermal stability, and photoluminescence efficiency. mdpi.comrsc.org For example, the introduction of a carbazole (B46965) chromophore to phosphine oxides has been shown to enhance their absorption in the near-UV range, making them more reactive photoinitiators for LED applications. nih.gov
Furthermore, the ability of phosphine oxides to act as fluorescent sensors for metal ions is a burgeoning area of research. nih.govchemrxiv.org Polymers incorporating (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane could be developed into sensitive and selective fluorescent sensors for environmental monitoring or biological imaging. These sensors can exhibit a "turn-off" or "turn-on" response depending on the target metal ion. nih.gov
Sustainable and Circular Economy Applications of Phosphane Derivatives
Phosphorus is a critical and finite resource, making the development of a circular economy for phosphorus-containing materials a key sustainability goal. rwth-aachen.deelsevierpure.comresearchgate.netmdpi.com Polymers derived from (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane can play a role in this transition by being designed for recyclability and phosphorus recovery.
Research is underway to develop chemical recycling methods for phosphorus-containing polymers, allowing for the recovery of the monomer or other valuable phosphorus compounds. acs.org This approach aligns with the principles of a circular economy by designing out waste and keeping materials in use for longer. acs.org
Additionally, the use of bio-based co-monomers in the polymerization of (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane could lead to partially biodegradable polymers. nih.govnih.govmdpi.compolysciences.com This is particularly relevant for applications where the material may inadvertently end up in the environment. The degradation characteristics of such polymers can be tailored by adjusting the chemical composition of the polymer chain. nih.gov
Interdisciplinary Research with Biological Systems (excluding clinical human trials)
The unique properties of phosphine oxide-containing materials are also being explored in the context of biological systems. The biocompatibility and potential for functionalization make polymers derived from (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane interesting candidates for biomedical applications.
One area of focus is the development of phosphine oxide-functionalized nanoparticles for bio-imaging and drug delivery. researchgate.netrsc.orgnih.govsohag-univ.edu.egnih.gov These nanoparticles can be designed to be water-soluble and stable in physiological conditions, allowing for their use as probes for sensing and imaging. nih.govnih.gov For instance, phosphine oxide derivatives have been used to stabilize gold nanoparticles, which have applications in biological imaging and as therapeutic agents. researchgate.netrsc.orgnih.gov
Furthermore, phosphine oxide-containing polymers are being investigated for their potential as biosensors. For example, a bio-based poly(etherphosphine) oxide has been used to create a highly sensitive impedimetric sensor for the detection of lead ions in water. mdpi.com Research is also exploring the antifungal properties of certain phosphine oxide derivatives against plant pathogens, suggesting potential applications in agriculture. acs.org
| Compound Name |
|---|
| (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane |
| (4-vinylphenyl)diphenylphosphine oxide |
| poly((4-ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane) |
| poly(etherphosphine) oxide |
Q & A
Basic: What are the established synthetic routes for (4-Ethenylphenyl)(oxo)diphenyl-lambda~5~-phosphane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reacting a substituted aryl halide with a phosphine precursor under controlled conditions. For example:
- Step 1: Use dicyclohexylphosphine or triphenylphosphine as the starting phosphine.
- Step 2: React with a halogenated ethenylphenyl derivative (e.g., 4-ethenylphenyl bromide) in a dry, inert solvent (e.g., THF or toluene).
- Step 3: Employ a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., NaOᵗBu) to facilitate coupling.
- Optimization: Monitor reaction progress via ³¹P NMR to track phosphane formation. Adjust temperature (80–110°C) and reaction time (12–48 hours) based on intermediate stability. Purity is enhanced via recrystallization or column chromatography .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve the lambda~5~-phosphorus geometry. Key parameters include P=O bond length (~1.48 Å) and tetrahedral distortion angles .
- NMR Spectroscopy: ³¹P NMR reveals the phosphorus environment (δ ~20–30 ppm for λ⁵-phosphanes). ¹H/¹³C NMR identifies ethenyl (δ 5.0–6.5 ppm) and phenyl substituents.
- IR Spectroscopy: Confirm the P=O stretch (~1200–1250 cm⁻¹) .
Advanced: How does this phosphane perform as a ligand in asymmetric hydrogenation, and what structural features influence enantioselectivity?
Methodological Answer:
- Mechanistic Role: The ethenylphenyl group introduces steric bulk, while the oxo group modulates electron density at the metal center. Compare to C₂-symmetric ligands like DIPAMP or DIOP .
- Experimental Design:
- Test catalytic activity in hydrogenation of prochiral ketones or olefins (e.g., α-dehydroamino acids).
- Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Key Factors:
- Cone Angle: A larger Tolman cone angle (>160°) enhances steric control.
- Electronic Effects: Electron-withdrawing groups (e.g., oxo) increase metal center electrophilicity, accelerating substrate binding .
Advanced: What methodologies elucidate its reactivity in oxygen atom transfer (OAT) reactions?
Methodological Answer:
- Experimental Setup: React with polyoxovanadium clusters or metal-oxo complexes. Monitor OAT via:
- Kinetic Studies: UV-Vis spectroscopy to track intermediate formation.
- DFT Calculations: Model transition states (e.g., M06 functional) to assess nucleophilicity and activation barriers.
- Critical Parameters:
Advanced: How can steric and electronic properties be quantified to predict catalytic performance?
Methodological Answer:
- Tolman Cone Angle: Calculate from X-ray data (e.g., P–C bond lengths and angles) using SHELXL-refined structures. For example, a cone angle >200° indicates high steric demand .
- Electronic Parameters:
Advanced: How to resolve contradictions in reported catalytic efficiencies across studies?
Methodological Answer:
- Comparative Analysis: Replicate studies under standardized conditions (solvent, temperature, substrate ratio).
- DFT-M06 Modeling: Identify competing pathways (e.g., transmetalation vs. oxidative addition) that may explain discrepancies.
- Data Reconciliation: Use kinetic isotope effects (KIEs) or Hammett plots to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
